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Compound of Interest

Compound Name: hexaaquairon(l)

Cat. No.: B1265046

This guide provides a detailed comparative study of the reactivity of hexaaquairon(ll),
[Fe(H20)s6]2*, and hexaaquairon(lll), [Fe(H20)e]3*. These ions are the common forms of iron in
aqueous solutions and their differing reactivity is fundamental to the chemistry of iron. This
comparison is essential for researchers and professionals in fields ranging from inorganic
chemistry to drug development, where the behavior of iron complexes is of critical importance.

When iron salts are dissolved in water, the Fe2* and Fe3* ions are hydrated to form the
octahedral complexes hexaaquairon(ll) and hexaaquairon(lll), respectively[1][2]. The difference
in the oxidation state of the central iron ion leads to significant variations in their chemical
properties, including acidity, redox behavior, and ligand substitution kinetics.

Data Summary: Physical and Electronic Properties

The fundamental differences in the electronic configuration and charge of the central iron ion
give rise to distinct physical and chemical properties. These are summarized in the table below.
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Hexaaquairon(ll),

Hexaaquairon(lll),

Property

[Fe(H20)e)** [Fe(H20)e]**
Central lon Fe2+ Fes+
d-electron configuration de ds

Spin State (with H20)

High Spin (t2g* eg?)[3]

High Spin (t2g3 eg?)

Appearance in Solution

Pale green[1][4][5]

Pale violet (often yellow/brown
due to hydrolysis)[6][7]

lonic Radius (Fen*)

78 pm

64.5 pm

Comparative Reactivity

The reactivity of these two complexes is best understood by examining their behavior in three

key areas: acidity (hydrolysis), redox reactions, and ligand substitution reactions.

Acidity and Hydrolysis

Both hexaaqua complexes behave as acids in solution by donating a proton from one of the

coordinated water molecules to the solvent.

[Fe(H20)e]"*(aqg) + H20(l) = [Fe(H20)s(OH)]"-1*(aq) + H3O*(aq)

The hexaaquairon(lll) ion is a significantly stronger acid than the hexaaquairon(ll) ion.[1][6][7]

[8] This is because the higher charge density of the smaller, more highly charged Fe3* ion

polarizes the O-H bonds of the coordinated water molecules to a much greater extent, making

the hydrogen atoms more easily removable[1][6][7][9]. Consequently, solutions of Fe(lll) salts

are much more acidic than solutions of Fe(ll) salts of the same concentration[1][6][7].

Resulting Solution pH

Complex pKa Value (typical)
[Fe(H20)6]2* ~9.5 ~5-6[6][7]
[Fe(H20)s]3* ~2.2 ~1-3[6][7]
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The greater acidity of [Fe(H20)e]** means it reacts readily with bases like carbonate ions to
form a precipitate of iron(lll) hydroxide and release carbon dioxide gas[2][8]. In contrast,
[Fe(H20)s6)2* is not acidic enough to cause the release of CO2 and instead forms a precipitate
of iron(Il) carbonate[8].

Hexaaquairon(IIT) Hydrolysis

[Fe(H20)s]3*

- H20
[Fe(H20)s(OH)?*

Hexaaquairon(II) Hydrolysis

- H20

[Fe(H20)s(OH)]*

[Fe(H20)6)2+

Click to download full resolution via product page

Caption: Comparative hydrolysis pathways for hexaaquairon(ll) and hexaaquairon(lll).

Redox Reactions

The interconversion between Fe(ll) and Fe(lll) is a cornerstone of iron chemistry. The standard
electrode potential for the Fe3*/Fe2* couple in aqueous solution is:

[Fe(H20)e]3*(aq) + e~ = [Fe(H20)s]?*(aq) E° = +0.77 V
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This positive potential indicates that Fe3* is a moderately good oxidizing agent, while Fe2* is a
mild reducing agent. In practice, hexaaquairon(ll) is readily oxidized to hexaaquairon(lll) by
atmospheric oxygen, particularly under neutral or alkaline conditions.[2][10] The formation of
the less soluble iron(lll) hydroxide drives the reaction forward[5][10]. This is why precipitates of
iron(ll) hydroxide, which are initially green, quickly darken and turn reddish-brown upon
exposure to air as they are oxidized to iron(lll) hydroxide[5][10].

[Fe(H20)e]2+

Oxidation Reduction
(-e”) (te7)
E.g., by Oz in air .g., by a reducing agent

[Fe(H20)6]3*

Click to download full resolution via product page

Caption: Redox equilibrium between hexaaquairon(ll) and hexaaquairon(lll).

Ligand Substitution Reactions

Ligand substitution involves the replacement of one or more water ligands by other ligands.

[Fe(H20)e]"* + L = [Fe(H20)sL]"* + H20
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The rate of water exchange is significantly faster for [Fe(H20)s]?* than for [Fe(H20)e]3*. This
can be attributed to the weaker electrostatic attraction between the Fe?* ion and the water
ligands compared to the stronger attraction in the Fe3* complex. The stronger Fe3*-OHz bonds
in the hexaaquairon(lll) complex result in a higher activation energy for ligand exchange,
making the process slower.

Complex Water Exchange Rate Constant (k, s~*)
[Fe(H20)e]2* 4.4 x 10°
[Fe(H20)e]3+ 1.6 x 102

This difference in lability is evident in their reactions with various reagents. For example, when
a small amount of ammonia solution is added to solutions of both ions, it acts as a Brgnsted-
Lowry base, deprotonating the aqua ligands to form hydroxide precipitates[10]. There is no
ligand exchange with ammonia in the case of Fe(ll)[5].

Experimental Protocols
Determination of Acidity by Potentiometric Titration

Objective: To determine and compare the pKa values of [Fe(H20)s]?* and [Fe(H20)s]3*.
Methodology:

e Prepare 0.1 M solutions of Fe(ll) salt (e.g., FeS0O4-7H20) and Fe(lll) salt (e.qg.,
Fe(NOs3)3-9H20) in deionized water.

o Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
e Place 50 mL of the iron salt solution in a beaker with a magnetic stirrer.

« Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small
increments (e.g., 0.5 mL).

e Record the pH after each addition, allowing the reading to stabilize.

» Continue the titration well past the equivalence point.
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¢ Plot a graph of pH versus the volume of NaOH added. The pKa can be determined from the
pH at the half-equivalence point.

Grepare 0.1M Fe(ll) and Fe(lll) solutions)

l
(Calibrate pH mete)

l

(Titrate Fe solution with 0.1M NaOH)
l

(Record pH after each NaOH incremenD
l

(Plot pH vs. Volume of NaOH)

l

G)etermine pKa from the half-equivalence poinD

Click to download full resolution via product page

Caption: Workflow for determining pKa via potentiometric titration.
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Measurement of Redox Potential using Cyclic
Voltammetry

Objective: To measure the standard reduction potential (E°) of the Fe(lll)/Fe(ll) couple.
Methodology:

e Prepare an electrolyte solution containing a known concentration (e.g., 1 mM) of an Fe(lll)
salt (like FeCls) in a suitable supporting electrolyte (e.g., 0.1 M KCI).

o Set up a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon), a
reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

» De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20
minutes.

o Perform a cyclic voltammetry scan over a potential range that brackets the expected redox
potential (e.g., from +1.2 V to -0.2 V vs. Ag/AgCl).

» Record the resulting voltammogram, which will show a cathodic peak (reduction of Fe3* to
Fe2*) and an anodic peak (oxidation of Fe2* to Fe3*).

» The formal potential (E®") can be estimated as the average of the cathodic and anodic peak
potentials (Epc + Epa) / 2. This value can be converted to the standard hydrogen electrode
(SHE) scale if needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hexaaquairon-i-and-hexaaquairon-ii-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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